Rhoeadin-Alkaloide
Rhoeadine alkaloids are a class of naturally occurring compounds isolated from various plant species, particularly those belonging to the genus Rhoecanthus and other related genera. These alkaloids exhibit a diverse range of biological activities including antimicrobial, antifungal, and cytotoxic properties. Structurally, rhoeadine alkaloids feature complex molecular architectures with multiple heterocyclic rings, which contribute to their unique bioactivity profiles.
In terms of pharmacological applications, these compounds have been investigated for potential use in cancer chemotherapy due to their demonstrated ability to induce apoptosis in certain cell lines. Additionally, some studies suggest that specific rhoeadine alkaloids may possess anti-inflammatory and antioxidant activities, making them promising candidates for the development of novel therapeutic agents.
Due to their complex structures and diverse biological effects, research on rhoeadine alkaloids continues to uncover new insights into their mechanisms of action and potential uses in medicine. Further investigation is necessary to fully explore the therapeutic value of these natural products.

Struktur | Chemischer Name | CAS | MF |
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Alpinigenin | 14028-91-2 | C22H27NO6 |
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glaucamine | 2255-44-9 | C21H23NO6 |
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Isorhoegenin-glucosid | 17948-36-6 | C26H29NO11 |
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ent-2,3;10,11-bis-methanediyldioxy-8beta-methoxy-(15alpha)-rheadane | 70681-69-5 | C20H19NO6 |
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Alpinigenin | 40170-39-6 | C22H27NO6 |
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10,11-methanediyldioxy-2,8beta-dimethoxy-(6alpha)-rheadan-3-ol | 18104-24-0 | C20H21NO6 |
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(+)-Isorhoeagenin | 17948-35-5 | C20H19NO6 |
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2,3;10,11-bis-methanediyldioxy-8beta-methoxy-16-methyl-rheadane | 35321-09-6 | C21H21NO6 |
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(+)-Rheadine | 2718-25-4 | C21H21NO6 |
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[2]Benzopyrano[3,4-a][3]benzazepine,4b,5,6,7,11b,13-hexahydro-1,2,9,10,13-pentamethoxy-5-methyl-, (4bR,11bS,13R)-(9CI) | 15210-99-8 | C23H29NO6 |
Verwandte Literatur
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T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
Empfohlene Lieferanten
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Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
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Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
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Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
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Amadis Chemical Company LimitedFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
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Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte
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Dihydrolapachenole Cas No: 20213-26-7
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